1-Benzyl-3-(3-chloropropyl)piperidine
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Overview
Description
1-Benzyl-3-(3-chloropropyl)piperidine is a chemical compound that belongs to the class of piperidine derivatives. Piperidine is a six-membered heterocycle containing one nitrogen atom and five carbon atoms. Compounds containing the piperidine moiety are significant in the pharmaceutical industry due to their presence in various drugs and natural alkaloids .
Preparation Methods
The synthesis of 1-Benzyl-3-(3-chloropropyl)piperidine can be achieved through several synthetic routes. One common method involves the reaction of 1-benzylpiperidine with 1,3-dichloropropane under basic conditions. The reaction typically requires a solvent such as toluene and a base like potassium carbonate. The mixture is heated to reflux, and the product is isolated through distillation or chromatography .
Industrial production methods for piperidine derivatives often involve multi-step processes that include hydrogenation, cyclization, and functionalization reactions. These methods are designed to be cost-effective and scalable for large-scale production .
Chemical Reactions Analysis
1-Benzyl-3-(3-chloropropyl)piperidine undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atom in the compound can be substituted with other nucleophiles such as amines, thiols, or alkoxides under appropriate conditions.
Oxidation Reactions: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide to form corresponding ketones or carboxylic acids.
Reduction Reactions: Reduction of the compound can be achieved using reducing agents such as lithium aluminum hydride or sodium borohydride to form the corresponding amines or alcohols.
Scientific Research Applications
1-Benzyl-3-(3-chloropropyl)piperidine has several scientific research applications:
Mechanism of Action
The mechanism of action of 1-Benzyl-3-(3-chloropropyl)piperidine involves its interaction with specific molecular targets, such as enzymes and receptors. The benzyl-piperidine group is known to provide good binding to catalytic sites of enzymes, interacting with amino acid residues like tryptophan and phenylalanine . This interaction can inhibit enzyme activity or modulate receptor function, leading to various biological effects .
Comparison with Similar Compounds
1-Benzyl-3-(3-chloropropyl)piperidine can be compared with other similar compounds, such as:
1-Benzylpiperidine: Lacks the chloropropyl group, making it less reactive in substitution reactions.
3-(3-Chloropropyl)piperidine: Lacks the benzyl group, which affects its binding affinity to enzymes and receptors.
1-Benzyl-4-(3-chloropropyl)piperidine: Similar structure but with the chloropropyl group at a different position, leading to different reactivity and biological activity.
Properties
Molecular Formula |
C15H22ClN |
---|---|
Molecular Weight |
251.79 g/mol |
IUPAC Name |
1-benzyl-3-(3-chloropropyl)piperidine |
InChI |
InChI=1S/C15H22ClN/c16-10-4-8-15-9-5-11-17(13-15)12-14-6-2-1-3-7-14/h1-3,6-7,15H,4-5,8-13H2 |
InChI Key |
QFGWSWOTUXPJSL-UHFFFAOYSA-N |
Canonical SMILES |
C1CC(CN(C1)CC2=CC=CC=C2)CCCCl |
Origin of Product |
United States |
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